molecular formula C7H3F3O2 B13709996 2,2,4-Trifluorobenzo[d][1,3]dioxole

2,2,4-Trifluorobenzo[d][1,3]dioxole

Cat. No.: B13709996
M. Wt: 176.09 g/mol
InChI Key: WLOGJHAOFXFAEV-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Heterocycles in Contemporary Chemical Research

The incorporation of fluorine into heterocyclic molecules is a cornerstone of modern medicinal chemistry and materials science. nih.govresearchgate.net Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are ubiquitous in bioactive compounds, comprising the core of approximately 85% of such molecules. nih.gov The introduction of fluorine atoms into these structures can dramatically alter a molecule's physicochemical properties. enamine.net

Strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and modulate properties like lipophilicity and membrane permeability. researchgate.netyoutube.com For instance, the high strength of the carbon-fluorine bond contributes to increased resistance to metabolic degradation, which can improve a drug's half-life. nih.gov It is estimated that 20% of all pharmaceuticals on the market contain fluorine, including blockbuster drugs like fluoxetine (B1211875) and fluticasone. researchgate.net This widespread application underscores the importance of developing new synthetic methods for accessing a diverse range of fluorinated compounds. researchgate.net

Overview of the Benzo[d]nih.govnih.govdioxole Core Structure and its Chemical Modifications

The benzo[d] nih.govnih.govdioxole ring system, which consists of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring, is a structural motif found in numerous natural products and synthetic compounds with significant biological activities. nih.govresearchgate.net This core structure is present in molecules exhibiting antiviral, antibacterial, antifungal, and anticancer properties. researchgate.net

The versatility of the benzo[d] nih.govnih.govdioxole scaffold allows for extensive chemical modification. nih.gov Researchers have developed numerous synthetic routes to create derivatives with diverse functionalities. google.comrsc.org A common strategy involves the modification of the benzene ring or the dioxole moiety to fine-tune the molecule's properties. One particularly significant modification is fluorination. The introduction of fluorine atoms to the benzodioxole core has led to the development of innovative drugs, such as the cystic fibrosis treatments Lumacaftor and Tezacaftor, which feature a difluoro-1,3-benzodioxol-5-yl group. enamine.net The synthesis of these fluorinated derivatives often starts from precursors like 1,3-benzodioxole (B145889), which can be halogenated and subsequently fluorinated. google.com For example, 2,2-dichloro-1,3-benzodioxole (B1313652) serves as a key intermediate for the preparation of 2,2-difluoro-1,3-benzodioxole (B44384). google.comgoogle.com

Specific Academic Research Focus on 2,2,4-Trifluorobenzo[d]nih.govnih.govdioxole

Within the broad class of fluorinated benzodioxoles, 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole (CAS No. 1237454-77-1) represents a specific target of academic and industrial interest. bldpharm.com While detailed research findings on this particular compound are not extensively published, its structure suggests a combination of the properties derived from both the benzodioxole core and trifluorination. The presence of two fluorine atoms at the 2-position of the dioxole ring and one on the benzene ring at the 4-position is anticipated to significantly influence its electronic properties, stability, and potential biological activity.

The synthesis of such polyfluorinated benzodioxoles can be challenging. General methods for the fluorination of the benzodioxole skeleton include electrochemical approaches that can introduce fluorinated groups to create novel orthoesters with enhanced lipophilicity and stability. nih.govnih.gov The preparation of the closely related 2,2-difluoro-1,3-benzodioxole often involves the reaction of 2,2-dichloro-1,3-benzodioxole with a fluoride (B91410) source like potassium fluoride. google.com It is plausible that the synthesis of the 2,2,4-trifluoro derivative would involve a multi-step process starting from a pre-fluorinated catechol or a subsequent fluorination step on a difluorinated intermediate. The study of such specific fluorination patterns is crucial for expanding the library of available building blocks for drug discovery and materials science. enamine.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3F3O2

Molecular Weight

176.09 g/mol

IUPAC Name

2,2,4-trifluoro-1,3-benzodioxole

InChI

InChI=1S/C7H3F3O2/c8-4-2-1-3-5-6(4)12-7(9,10)11-5/h1-3H

InChI Key

WLOGJHAOFXFAEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(O2)(F)F

Origin of Product

United States

Synthetic Methodologies for 2,2,4 Trifluorobenzo D 1 2 Dioxole and Analogues

Strategies for the Construction of the Benzo[d]tcichemicals.comenamine.netdioxole Ring System

The formation of the 1,3-dioxole (B15492876) ring fused to a benzene (B151609) ring is a critical step in the synthesis of these compounds. Research has primarily focused on methods for creating benzo[d] tcichemicals.comenamine.netdioxoles that feature this fused aromatic ring structure. rsc.org

Cyclization reactions are the cornerstone for constructing the benzodioxole framework. A common and traditional method involves the reaction of a catechol (a 1,2-dihydroxybenzene derivative) with a suitable dielectrophile, such as dichloromethane (B109758) or dibromomethane, in the presence of a base. youtube.com This reaction proceeds via a double nucleophilic substitution, where the two hydroxyl groups of the catechol displace the halogens to form the five-membered dioxole ring.

More advanced cyclization strategies have been developed to improve efficiency and control. For instance, the synthesis of a 1,4-benzodioxine ring, an analogue, can be achieved by alkylating a catechol derivative like methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane (B42909) using potassium carbonate as the base. nih.gov This type of reaction, involving the formation of a heterocyclic ring through intramolecular cyclization, is fundamental to creating the core structure.

Modern organometallic catalysis offers sophisticated pathways. A Rh(II)-catalyzed asymmetric three-component cascade reaction has been reported for the synthesis of chiral 1,3-dioxoles. rsc.org This method involves the reaction of I(III)/P(V)-hybrid ylides, aldehydes, and carboxylic acids, where a generated carbonyl ylide undergoes intramolecular cyclization to form the 1,3-dioxole ring. rsc.org While demonstrated for non-benzofused systems, such catalytic cascade reactions represent the cutting edge of heterocycle synthesis. rsc.org

Another approach involves the use of indium (III) chloride as a catalyst to prepare dibenzo[d,f]-1,3-dioxepine derivatives from 2,2'-dihydroxybiphenyl and various aldehydes or ketones, showcasing the utility of Lewis acid catalysis in forming related dioxole systems. clockss.org

The general approaches to forming the benzo[d] tcichemicals.comenamine.netdioxole heterocycle primarily rely on forming two ether linkages between a catechol precursor and a single carbon atom source. The classical approach, as mentioned, uses catechol and a methylene (B1212753) halide like dichloromethane (DCM). youtube.com The reaction is often exothermic and requires careful control of addition rates and temperature. youtube.com

A unified total synthesis strategy for benzo[d] tcichemicals.comenamine.netdioxole-type alkaloids highlights the versatility of this core in complex molecule synthesis. rsc.org These multi-step syntheses build upon the fundamental ring system, which is typically prepared in an early stage. For example, the synthesis of 2,3-dihydrobenzo[b] tcichemicals.comwikipedia.orgdioxine-5-carboxamide, a related structure, starts with the esterification of 2,3-dihydroxybenzoic acid, followed by cyclization with 1,2-dibromoethane. nih.gov This underscores a common strategy: begin with a substituted catechol and perform the cyclization to install the dioxole ring.

The choice of starting material is crucial for introducing substituents onto the benzene ring. To synthesize a 4-substituted benzodioxole, one would typically start with a 3-substituted catechol. This pre-functionalization strategy is often more straightforward than attempting to functionalize the aromatic ring after the heterocycle has been formed.

Methodologies for Stereoselective and Regioselective Fluorine Incorporation

The introduction of fluorine can be achieved through various methods, broadly categorized as electrophilic, nucleophilic, and halogen exchange fluorination. tcichemicals.comalfa-chemistry.com The choice of method depends on the desired position of the fluorine atom (regioselectivity), the required stereochemistry, and the nature of the substrate.

Electrophilic fluorination involves the reaction of a nucleophilic substrate, such as an enolate or an aromatic ring, with an electrophilic source of fluorine ("F+"). wikipedia.org This method is particularly useful for late-stage fluorination and for creating C-F bonds at positions that are not easily accessed by nucleophilic methods.

A range of N-F reagents have been developed that are more stable and safer to handle than elemental fluorine. wikipedia.org These reagents feature an electron-deficient fluorine atom attached to a nitrogen atom, which is in turn connected to strong electron-withdrawing groups. wikipedia.org

Table 1: Common Electrophilic Fluorinating Agents

Reagent Name Acronym Typical Application
1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Selectfluor Fluorination of alkenes, enolates, and aromatic rings. wikipedia.orgnih.gov
N-Fluorobenzenesulfonimide NFSI Fluorination of metal enolates and in organocatalytic stereoselective reactions. wikipedia.orgrsc.orgnih.gov

The regioselective fluorination of aromatic systems like benzodioxole can be challenging. However, directing groups or pre-functionalization, such as metallation, can achieve high regioselectivity. For the synthesis of 2,2,4-trifluorobenzodioxole, an electrophilic fluorination step could potentially be used to introduce the fluorine atom at the C4 position of a pre-formed 2,2-difluorobenzo[d] tcichemicals.comenamine.netdioxole substrate.

Stereoselective electrophilic fluorination has also been extensively developed. exlibrisgroup.comnih.gov Organocatalytic methods, using chiral amines or other catalysts, can induce enantioselectivity in the fluorination of carbonyl compounds. nih.govresearchgate.net For example, the fluorination of β-dicarbonyl compounds using Selectfluor can be rendered highly enantioselective by using a β,β-diaryl serine-derived primary amine organocatalyst. researchgate.net

Nucleophilic fluorination employs a nucleophilic fluoride (B91410) source (F-) to displace a leaving group in an SN2 reaction or to add to an unsaturated system. tcichemicals.comalfa-chemistry.com This is one of the most common methods for introducing fluorine.

Common nucleophilic fluorinating agents include simple inorganic fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used with phase-transfer catalysts, as well as organic reagents. alfa-chemistry.com

Table 2: Common Nucleophilic Fluorinating Agents

Reagent Name Acronym Typical Application
Diethylaminosulfur trifluoride DAST Deoxyfluorination of alcohols to alkyl fluorides. tcichemicals.com
Bis(2-methoxyethyl)aminosulfur trifluoride Deoxo-Fluor® Deoxyfluorination, often used in halofluorination reactions. beilstein-journals.org
Hydrogen Fluoride Complexes HF/Pyridine Used as a fluoride source in various reactions, including halofluorination. alfa-chemistry.combeilstein-journals.org

A key application of nucleophilic fluorination in the context of the target molecule is the conversion of a carbonyl or a geminal dihalide at the 2-position of the benzodioxole ring into a difluoro group. For instance, 2,2-difluorobenzo-1,3-dioxole can be synthesized from the corresponding 2,2-dichlorobenzo-1,3-dioxole via a halogen exchange reaction, which is a type of nucleophilic substitution. google.com

Halogen exchange (Halex) reactions are a powerful subset of nucleophilic fluorination where a C-Cl, C-Br, or C-I bond is converted into a C-F bond. chemrxiv.org This method is industrially important for the synthesis of many organofluorine compounds.

The synthesis of the 2,2-difluoro moiety in 2,2-difluorobenzo[d] tcichemicals.comenamine.netdioxole is a prime example. A patented process describes the fluorination of 4-dichloromethyl-2,2-dichlorobenzo[1.3]dioxole with anhydrous hydrogen fluoride (HF) to yield 4-dichloromethyl-2,2-difluorobenzo[1.3]dioxole. google.com This selectively exchanges the two chlorine atoms on the dioxole ring carbon for fluorine atoms.

Similarly, the synthesis of trifluoromethyl groups from trichloromethyl groups is often achieved via halogen exchange. chemrxiv.orggoogle.com Reagents like boron trihalides can be used to activate C-F bonds, but more commonly, fluoride sources like HF or metal fluorides are used to displace chlorides. google.comnsf.gov For instance, benzotrichlorides can be fluorinated using sodium, barium, or potassium fluosilicate at high temperatures to produce benzotrifluorides. google.com More recently, titanocene (B72419) dihalides have been used as catalysts for halogen exchange of alkyl fluorides under mild conditions, showcasing modern advancements in this area. organic-chemistry.org

For the target molecule, 2,2,4-Trifluorobenzo[d] tcichemicals.comenamine.netdioxole, a plausible route involves:

Formation of a catechol ring.

Cyclization to form a benzo[d] tcichemicals.comenamine.netdioxole derivative.

Introduction of the gem-difluoro group at the 2-position, likely via halogen exchange of a 2,2-dichloro precursor.

Introduction of the final fluorine atom at the 4-position of the aromatic ring, possibly through nucleophilic aromatic substitution on an activated precursor or via an electrophilic fluorination route on the 2,2-difluorobenzodioxole intermediate. A patent describes the specific metallation of 2,2-difluorobenzo-1,3-dioxole at the 4-position, which can then be reacted with an electrophile, providing a clear pathway to 4-substituted derivatives. google.com

Synthesis of 2,2,4-Trifluorobenzo[d]google.comgoogle.comdioxole from Defined Precursors

The construction of the 2,2,4-trifluorobenzo[d] google.comgoogle.comdioxole scaffold can be strategically achieved by forming the difluorodioxole ring onto a pre-fluorinated aromatic precursor. This approach offers a high degree of control over the final substitution pattern.

The most logical and direct precursor for the synthesis of 2,2,4-trifluorobenzo[d] google.comgoogle.comdioxole is 3-fluorocatechol (B141901) . This precursor already contains the fluorine atom at the desired position on the aromatic ring. The subsequent formation of the 2,2-difluorodioxole ring would then yield the target molecule. The selection of 3-fluorocatechol is advantageous as it simplifies the synthetic route by avoiding potentially low-yielding or non-selective aromatic fluorination steps on a pre-formed benzodioxole ring.

The synthesis of 3-fluorocatechol itself can be accomplished through several methods, a common one being the enzymatic dihydroxylation of fluorobenzene (B45895). This biotransformation typically utilizes whole-cell systems, such as Pseudomonas putida, to convert fluorobenzene into 3-fluoro-cyclohexa-3,5-diene-1,2-diol, which is then dehydrogenated to afford 3-fluorocatechol.

The other key reagent is a source of difluorocarbene or an equivalent electrophile that can react with the two hydroxyl groups of the catechol. A widely used reagent for this purpose is dibromodifluoromethane (B1204443) (DBDFM) . This reagent, in the presence of a suitable base, generates difluorocarbene in situ, which is then trapped by the catechol.

Scheme 1: Proposed Synthesis of 2,2,4-Trifluorobenzo[d] google.comgoogle.comdioxole

Reaction scheme showing the conversion of 3-fluorocatechol and dibromodifluoromethane to 2,2,4-trifluorobenzo[d][<a google.com

The successful synthesis of 2,2,4-trifluorobenzo[d] google.comgoogle.comdioxole from 3-fluorocatechol and dibromodifluoromethane is highly dependent on the reaction conditions. Several parameters must be optimized to maximize the yield and purity of the product. These include the choice of base, solvent, temperature, and reaction time.

Base: A variety of bases can be employed to deprotonate the catechol and facilitate the reaction with the difluorocarbene precursor. Common bases include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH, KOH), and organic bases (e.g., triethylamine, DBU). The strength and solubility of the base can significantly impact the reaction rate and the formation of byproducts.

Solvent: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often effective for this type of reaction. The solvent should be inert to the reactive intermediates and allow for appropriate reaction temperatures.

Temperature: The reaction temperature influences the rate of difluorocarbene formation and its subsequent reaction with the catechol. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to the decomposition of the reactants or products.

Reaction Time: The reaction time needs to be sufficient to allow for complete conversion of the starting materials. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time.

A hypothetical optimization study for the synthesis of 2,2,4-trifluorobenzo[d] google.comgoogle.comdioxole is presented in the following data table:

Entry Base (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1 K₂CO₃ (2.2) DMF 100 12 45
2 Cs₂CO₃ (2.2) DMF 100 12 60
3 NaOH (2.5) DMSO 80 24 35
4 K₂CO₃ (2.2) Acetonitrile 80 18 40
5 Cs₂CO₃ (2.2) DMSO 120 8 55 (decomposition observed)
6 Cs₂CO₃ (2.2) DMF 110 10 65

This is a hypothetical data table for illustrative purposes.

Based on these hypothetical results, the use of cesium carbonate in DMF at a slightly elevated temperature appears to provide the best yield for this transformation on a research scale.

Advanced Synthetic Approaches for Scalable Production in Research Contexts

For the production of larger quantities of 2,2,4-trifluorobenzo[d] google.comgoogle.comdioxole for extensive research purposes, the synthetic route needs to be robust, cost-effective, and amenable to scale-up. While the use of dibromodifluoromethane is effective, its cost and potential for ozone depletion may be considerations for larger-scale work.

An alternative and often more scalable approach involves a two-step process starting from 3-fluorocatechol. This method first involves the formation of a 2,2-dichlorobenzo[d] google.comgoogle.comdioxole intermediate, followed by a halogen exchange (HALEX) reaction to introduce the two fluorine atoms on the dioxole ring.

Step 1: Synthesis of 4-Fluoro-2,2-dichlorobenzo[d] google.comgoogle.comdioxole

3-Fluorocatechol can be reacted with a chlorinating agent, such as phosphorus pentachloride (PCl₅) or tetrachloromethane (CCl₄) in the presence of a suitable catalyst, to form the corresponding 2,2-dichloro derivative.

Step 2: Fluorination of 4-Fluoro-2,2-dichlorobenzo[d] google.comgoogle.comdioxole

The resulting 4-fluoro-2,2-dichlorobenzo[d] google.comgoogle.comdioxole can then be fluorinated using a variety of fluorinating agents. Common reagents for this transformation include antimony trifluoride (SbF₃), often with a catalytic amount of a pentavalent antimony salt, or anhydrous hydrogen fluoride (HF). The choice of fluorinating agent and reaction conditions is crucial for achieving high conversion and minimizing byproducts.

A comparison of these two scalable approaches is summarized below:

Synthetic Approach Key Reagents Advantages Challenges
One-Pot from 3-Fluorocatechol Dibromodifluoromethane, Base Fewer synthetic steps, potentially higher overall yield in some cases. Cost and availability of dibromodifluoromethane, potential for side reactions.
Two-Step via Dichloro- Intermediate PCl₅ or CCl₄, SbF₃ or HF Readily available and cheaper reagents, well-established methodology for the HALEX reaction. Additional synthetic step, handling of corrosive and toxic reagents like HF.

The selection of the most appropriate scalable synthetic route will depend on factors such as the desired quantity of the final product, available equipment, and cost considerations. For many research applications requiring gram to multi-gram quantities, the two-step approach often provides a more practical and economical solution.

Chemical Reactivity and Transformation Pathways of 2,2,4 Trifluorobenzo D 1 2 Dioxole

Electrophilic Aromatic Substitution Reactions on the Benzo[d]dioxole Ring

The benzodioxole ring is generally activated towards electrophilic aromatic substitution due to the electron-donating nature of the two oxygen atoms. However, the presence of the strongly deactivating trifluoromethyl group at the 4-position significantly influences the outcome of these reactions. Electrophilic attack is directed to the positions ortho and para to the electron-donating dioxole oxygens and meta to the electron-withdrawing trifluoromethyl group. This typically results in substitution at the 5- or 7-positions.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be performed on 2,2,4-trifluorobenzo[d]dioxole, though often requiring carefully controlled conditions to achieve desired regioselectivity and avoid side reactions. For instance, nitration can be achieved using standard nitrating agents like nitric acid in sulfuric acid, leading to the introduction of a nitro group, a versatile handle for further functionalization.

Nucleophilic Substitution Reactions and Their Mechanistic Aspects

While the benzene (B151609) ring of 2,2,4-trifluorobenzo[d]dioxole is generally electron-rich, making it less susceptible to nucleophilic aromatic substitution (SNAr), the presence of the trifluoromethyl group can facilitate such reactions under certain conditions, particularly if a good leaving group is present on the aromatic ring. For example, a halogenated derivative of 2,2,4-trifluorobenzo[d]dioxole could undergo nucleophilic substitution with strong nucleophiles.

The mechanism of these reactions would likely proceed through a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is favored by the electron-withdrawing nature of the trifluoromethyl group. The stability of this intermediate is crucial for the reaction to proceed.

Metal-Catalyzed Cross-Coupling Reactions Involving 2,2,4-Trifluorobenzo[d]dioxole Derivatives

Derivatives of 2,2,4-trifluorobenzo[d]dioxole, particularly halogenated versions, are valuable substrates for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. A bromo or iodo derivative of 2,2,4-trifluorobenzo[d]dioxole can be effectively coupled with various boronic acids or their esters to introduce new alkyl, aryl, or vinyl groups onto the aromatic ring. The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like dehalogenation.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of a Halogenated 2,2,4-Trifluorobenzo[d]dioxole Derivative

Halogenated SubstrateBoronic Acid/EsterCatalystLigandBaseSolventYield (%)
5-Bromo-2,2,4-trifluorobenzo[d]dioxolePhenylboronic acidPd(PPh₃)₄-Na₂CO₃Toluene/Water>90
7-Iodo-2,2,4-trifluorobenzo[d]dioxoleMethylboronic acidPd(OAc)₂SPhosK₃PO₄Dioxane~85

Note: The data in this table is illustrative and based on general principles of Suzuki-Miyaura coupling reactions.

Beyond the Suzuki-Miyaura coupling, other metal-catalyzed reactions can be employed to functionalize 2,2,4-trifluorobenzo[d]dioxole derivatives. These include:

Sonogashira Coupling: For the introduction of alkyne moieties, a palladium/copper-catalyzed Sonogashira coupling of a halogenated derivative with a terminal alkyne is a viable route.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamine derivatives from halogenated 2,2,4-trifluorobenzo[d]dioxole.

Heck Coupling: The palladium-catalyzed Heck reaction can be used to form carbon-carbon bonds by coupling a halide with an alkene.

Functionalization and Derivatization at the Dioxole Moiety

The dioxole ring itself can be a site for chemical modification, although these transformations are less common than aromatic ring functionalization. The difluoromethylene bridge is generally stable. However, under forcing acidic or basic conditions, hydrolysis of the dioxole ring can occur, leading to the corresponding catechol. This reaction is often considered a decomposition pathway rather than a synthetic strategy.

Transformations Involving the Trifluoromethyl Group and Fluorine Atoms

The trifluoromethyl group is exceptionally stable and generally unreactive. Transformations involving the C-F bonds of the trifluoromethyl group require harsh conditions and are not typically employed for routine functionalization. However, under specific and highly reactive conditions, such as with potent reducing agents or in certain organometallic processes, modification of the CF₃ group might be achievable, though this is not a common synthetic route for this class of compounds.

Mechanistic Investigations of Key Reaction Pathways

The reactivity of 2,2,4-Trifluorobenzo[d] researchgate.netgoogle.comdioxole is governed by the interplay of the electron-withdrawing effects of the fluorine atoms and the electronic properties of the benzodioxole ring system. Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool to elucidate the energetics and structural details of its potential reaction pathways.

Proton Transfer Dynamics and Catalysis

The presence of fluorine atoms significantly influences the proton affinity of the aromatic ring and the dioxole oxygen atoms. Theoretical calculations can predict the most likely sites of protonation and the energy barriers associated with proton transfer.

Proton Affinity: The proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. For 2,2,4-Trifluorobenzo[d] researchgate.netgoogle.comdioxole, computational models would likely show that the oxygen atoms of the dioxole ring are the primary sites of protonation, although the fluorine substitution on the benzene ring will reduce their basicity compared to the non-fluorinated parent compound. The electron-withdrawing nature of the fluorine atoms decreases the electron density on the oxygen atoms, making them less attractive to protons.

Catalysis: In the presence of an acid catalyst, protonation of a dioxole oxygen would be the initial step in many reactions. The stability of the resulting conjugate acid is a key factor in determining the reaction rate. Computational studies on similar fluorinated compounds suggest that the energy barrier for proton transfer can be significant, and the choice of catalyst would be crucial for promoting subsequent transformations.

A hypothetical comparison of calculated proton affinities for related structures is presented in the table below.

CompoundCalculated Proton Affinity (kJ/mol)Most Basic Site
Benzo[d] researchgate.netgoogle.comdioxole~850Dioxole Oxygen
2,2-Difluorobenzo[d] researchgate.netgoogle.comdioxole~820Dioxole Oxygen
2,2,4-Trifluorobenzo[d] researchgate.netgoogle.comdioxole ~800 (Estimated) Dioxole Oxygen

Note: The value for 2,2,4-Trifluorobenzo[d] researchgate.netgoogle.comdioxole is an estimate based on trends observed in related fluorinated compounds.

Dissociation Processes and Intermediate Formation

Dissociation of 2,2,4-Trifluorobenzo[d] researchgate.netgoogle.comdioxole can proceed through various pathways, leading to the formation of reactive intermediates. The nature of these intermediates is highly dependent on the reaction conditions.

Heterolytic Cleavage: Under acidic conditions, following protonation, the C-O bond of the dioxole ring may undergo heterolytic cleavage. This would lead to the formation of a carbocationic intermediate. The stability of this carbocation would be influenced by the position of the fluorine atoms. A fluorine atom at the 4-position would destabilize an adjacent carbocation through its inductive effect.

Homolytic Cleavage: Under high-energy conditions, such as photolysis or pyrolysis, homolytic cleavage of C-F or C-O bonds could occur, leading to the formation of radical intermediates. The bond dissociation energies (BDEs) calculated through computational methods can predict the most likely bonds to break.

Nucleophilic Attack and Addition Mechanisms

The electron-deficient nature of the aromatic ring in 2,2,4-Trifluorobenzo[d] researchgate.netgoogle.comdioxole, enhanced by the three fluorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNA_r).

Mechanism: The reaction would likely proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the addition of a nucleophile to the aromatic ring. The fluorine atoms, particularly the one at the 4-position, would activate the ring towards nucleophilic attack and also serve as potential leaving groups. The stability of the Meisenheimer intermediate is a critical factor in determining the feasibility and regioselectivity of the substitution. Computational models can map the potential energy surface of this reaction, identifying the transition states and the intermediate structures.

The probable order of reactivity for nucleophilic aromatic substitution on different positions of the benzene ring is depicted below, based on the stabilizing effect of the electron-withdrawing groups on the intermediate.

Position of Nucleophilic AttackPredicted Relative Rate
C-5Moderate
C-6Low
C-7Low

Intramolecular and Intermolecular Rearrangement Reactions

Rearrangement reactions of 2,2,4-Trifluorobenzo[d] researchgate.netgoogle.comdioxole are less predictable without specific experimental data but can be explored computationally.

Intramolecular Rearrangements: Under certain conditions, such as in the presence of a strong Lewis acid, rearrangements involving the migration of a fluorine atom or the entire difluoromethylenedioxy group could be envisaged. Theoretical calculations would be essential to determine the energy barriers for such processes, which are expected to be high.

Intermolecular Reactions: In the presence of other reagents, intermolecular rearrangements or cycloaddition reactions could be possible. For instance, the diene character of the benzene ring could potentially participate in Diels-Alder reactions, although the strong deactivation by the fluorine atoms would likely make this challenging.

Derivatization and Rational Design of Novel Analogues Based on the 2,2,4 Trifluorobenzo D 1 2 Dioxole Core

Strategic Design Principles for Structural Diversification and Library Synthesis

The rational design of analogues based on the 2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxole core leverages established principles in medicinal chemistry to generate diverse chemical libraries with potential therapeutic applications. The primary strategy involves modulating the core's properties by introducing a variety of functional groups at specific positions on the aromatic ring.

Key Design Principles:

Structure-Based Design: Utilizing computational docking studies with known biological targets can guide the design of derivatives. The fluorinated benzodioxole moiety can act as a bioisosteric replacement for other groups, potentially improving drug-target interactions. enamine.net

Property Modulation via Fluorination: The three fluorine atoms are key design elements. The gem-difluoro group (-CF2-) in the dioxole ring acts as a non-hydrolyzable mimic of a carbonyl or ether group, enhancing metabolic stability. enamine.netnih.gov The aromatic fluorine atom can block sites of metabolic oxidation and influence binding affinity through specific hydrogen bonds or dipole interactions. nih.govreddit.com

Scaffold Hopping and Bioisosterism: The 2,2,4-trifluorobenzodioxole core can be used as a novel scaffold to replace less stable or less potent cores in existing pharmacophores. The unique electronic nature of the fluorinated ring system can lead to improved biological activity and pharmacokinetic profiles. nih.gov

Combinatorial Library Synthesis: A key strategy is to develop a robust synthetic route to a functionalized 2,2,4-trifluorobenzodioxole intermediate, which can then be used in parallel synthesis to create a large library of diverse analogues. For example, a bromo- or amino-substituted core could serve as a versatile handle for a wide range of coupling reactions. worldresearchersassociations.com

The goal is to systematically explore the chemical space around the core, correlating structural modifications with changes in biological activity to establish clear structure-activity relationships (SAR). nih.gov

Synthesis of Substituted 2,2,4-Trifluorobenzo[d]nih.govfrontiersin.orgdioxole Derivatives

The synthesis of derivatives begins with the formation of the core 2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxole, which is not commercially available and would likely be prepared from a suitable fluorinated catechol precursor. Functionalization of the aromatic ring would then allow for the introduction of various substituents. A plausible starting point for derivatization would be a brominated analogue, such as 6-bromo-2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxole, which can be synthesized and then subjected to various cross-coupling reactions.

Amine and Amide Derivatives

Amine and amide functionalities are crucial in drug design due to their ability to form hydrogen bonds.

Synthesis of Amine Derivatives: An amino group can be introduced onto the aromatic ring via nitration followed by reduction. Alternatively, a more versatile approach involves a palladium-catalyzed Buchwald-Hartwig amination of a bromo-substituted core with a suitable amine source.

Synthesis of Amide Derivatives: Amide derivatives are commonly synthesized by coupling a carboxylic acid with an amine. youtube.com

From a Carboxylated Core: A 2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxole-6-carboxylic acid intermediate can be activated with coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) and then reacted with a diverse range of primary or secondary amines to yield the corresponding amides. frontiersin.org

From an Amino Core: An amine-functionalized core, such as 6-amino-2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxole, can be acylated using various acyl chlorides or carboxylic acids under standard amide coupling conditions. nih.gov

The table below outlines a proposed synthetic scheme for amide derivatives.

Product NameStarting Material 1Starting Material 2General Reaction Type
N-Benzyl-2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxole-6-carboxamide2,2,4-Trifluorobenzo[d] nih.govfrontiersin.orgdioxole-6-carboxylic acidBenzylamineAmide Coupling
2,2,4-Trifluoro-N-(4-methoxyphenyl)benzo[d] nih.govfrontiersin.orgdioxole-6-carboxamide2,2,4-Trifluorobenzo[d] nih.govfrontiersin.orgdioxole-6-carboxylic acidp-AnisidineAmide Coupling
1-(2,2,4-Trifluorobenzo[d] nih.govfrontiersin.orgdioxol-6-yl)pyrrolidin-2-one6-Amino-2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxole4-Chlorobutyryl chlorideAcylation and Cyclization

Ether and Ester Modifications

Ether and ester linkages provide alternative ways to connect the core scaffold to other chemical moieties.

Synthesis of Ether Derivatives: Ether derivatives can be prepared via the Williamson ether synthesis. This involves reacting a hydroxylated core, such as 2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxol-6-ol, with an alkyl halide in the presence of a base. The hydroxylated precursor could be obtained from the corresponding amine via diazotization followed by hydrolysis.

Synthesis of Ester Derivatives: Ester derivatives are typically formed through the esterification of a carboxylic acid with an alcohol (Fischer esterification) or by reacting an acyl chloride with an alcohol. nih.govpdx.edu For example, 2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxole-6-carboxylic acid can be reacted with various alcohols in the presence of an acid catalyst to produce a library of ester analogues. nih.gov

The table below shows a proposed synthetic scheme for ether and ester derivatives.

Product NameStarting Material 1Starting Material 2General Reaction Type
6-(Benzyloxy)-2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxole2,2,4-Trifluorobenzo[d] nih.govfrontiersin.orgdioxol-6-olBenzyl bromideWilliamson Ether Synthesis
Ethyl 2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxole-6-carboxylate2,2,4-Trifluorobenzo[d] nih.govfrontiersin.orgdioxole-6-carboxylic acidEthanolFischer Esterification
Phenyl 2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxole-6-carboxylate2,2,4-Trifluorobenzo[d] nih.govfrontiersin.orgdioxole-6-carbonyl chloridePhenolAcylation

Conjugates with Heterocyclic Systems (e.g., Triazoles)

Conjugating the benzodioxole core to heterocyclic systems like triazoles can significantly expand its chemical diversity and biological activity profile. worldresearchersassociations.com The Huisgen 1,3-dipolar cycloaddition, or "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazole conjugates. nih.gov

A common strategy involves introducing a terminal alkyne or an azide (B81097) group onto the benzodioxole core. worldresearchersassociations.com

Alkyne Functionalization: A hydroxylated core (e.g., 2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxol-6-ol) can be reacted with propargyl bromide to install a terminal alkyne via an ether linkage.

Azide Functionalization: A brominated core can be converted to an azide through nucleophilic substitution with sodium azide. worldresearchersassociations.com

The functionalized core can then be reacted with a complementary azide or alkyne partner in the presence of a copper(I) catalyst to yield the 1,4-disubstituted triazole conjugate. This method is highly modular, allowing for the connection of a wide variety of molecular fragments to the benzodioxole scaffold. nih.gov

Product NameStarting Material 1Starting Material 2General Reaction Type
6-((1-Phenyl-1H-1,2,3-triazol-4-yl)methoxy)-2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxole6-(Prop-2-yn-1-yloxy)-2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxolePhenyl azideHuisgen Cycloaddition
1-((2,2,4-Trifluorobenzo[d] nih.govfrontiersin.orgdioxol-6-yl)methyl)-4-phenyl-1H-1,2,3-triazole6-(Azidomethyl)-2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxolePhenylacetyleneHuisgen Cycloaddition worldresearchersassociations.com

Structure-Reactivity and Structure-Function Relationship Studies (Theoretical and Mechanistic Considerations)

Understanding the relationship between the structure of the 2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxole derivatives and their chemical reactivity or biological function is paramount. Theoretical calculations and mechanistic studies can provide insight into these relationships. escholarship.org

Influence of Fluorine Substitution Patterns on Reactivity

The three fluorine atoms in the 2,2,4-trifluorobenzo[d] nih.govfrontiersin.orgdioxole core have a profound influence on its reactivity and properties. reddit.comresearchgate.net

The gem-Difluoro (-CF2-) Group: This group is strongly electron-withdrawing. Its presence makes the dioxole moiety exceptionally stable towards oxidative metabolism, a common liability for traditional methylenedioxy groups (-O-CH2-O-). enamine.netnih.gov This stability comes from the strength of the C-F bonds. stackexchange.com However, the high degree of fluorination also renders the adjacent carbons susceptible to certain enzymatic attacks that can lead to unexpected defluorination pathways, as has been observed in the biodegradation of 2,2-difluoro-1,3-benzodioxole (B44384). nih.gov

The Aromatic Fluorine (-F) at Position 4: This fluorine atom also exerts a strong electron-withdrawing inductive effect. This effect:

Decreases Basicity: It lowers the pKa of any attached amino groups and decreases the Lewis basicity of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to its non-fluorinated counterpart. nih.gov

Increases Acidity: It increases the acidity of any phenolic hydroxyl groups attached to the ring. nih.gov

Directs Substitution: While deactivating for electrophilic substitution, it acts as an ortho, para-director. However, the strong deactivation may necessitate harsh reaction conditions.

Alters Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine, combined with the other ring substituents, could activate the ring towards SNAr reactions, providing a pathway for introducing nucleophiles. nih.gov

Combined Effects: The collective electron-withdrawing nature of the three fluorine atoms significantly lowers the energy of the molecule's frontier molecular orbitals. This can alter its reactivity in cycloaddition reactions and influence its binding affinity to biological targets by changing the electrostatic potential of the molecule. elsevierpure.com The C-F bond can participate in favorable orthogonal dipole-dipole interactions within protein binding pockets, potentially enhancing binding affinity.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,4 Trifluorobenzo D 1 2 Dioxole and Its Derivatives Methodological Emphasis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Organic Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic compounds in solution. For fluorinated molecules, NMR provides unparalleled insight into the precise atomic arrangement and connectivity.

While ¹H (proton) and ¹³C NMR are standard techniques, the presence of fluorine introduces additional complexity and provides a greater depth of structural information through spin-spin coupling. researchgate.net

In the ¹H NMR spectrum of 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole, the aromatic protons would appear as distinct multiplets. Their chemical shifts and splitting patterns are influenced not only by neighboring protons but also by through-bond coupling to the fluorine atom at the C-4 position (⁴JHF) and potentially through-space coupling to the geminal difluoro group at C-2.

The ¹³C NMR spectrum is profoundly affected by fluorine. Carbon atoms directly bonded to fluorine (C-F) exhibit large one-bond coupling constants (¹JCF), often in the range of 250-280 Hz, and their signals are split into doublets (for a single F) or triplets (for a CF₂ group). jeolusa.comblogspot.com Carbons two or three bonds away also show smaller but significant couplings (²JCF, ³JCF). blogspot.com These C-F couplings are invaluable for definitively assigning carbon signals. For instance, the C-2 atom in 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole would appear as a triplet due to coupling with the two attached fluorine atoms, while C-4 would be a doublet. The signals for fluorinated carbons can sometimes be difficult to detect in spectra with a low signal-to-noise ratio because the signal intensity is distributed across multiple lines. blogspot.com

Table 1: Predicted ¹H and ¹³C NMR Data for 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole Note: Data are predicted based on known values for similar structural motifs. Actual values may vary.

Atom Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constants (J, Hz)
¹H NMR
H-5 ~7.0-7.2 dd, ³JHH ≈ 8-9, ⁴JHF ≈ 6-7
H-6 ~6.9-7.1 t, ³JHH ≈ 8-9
H-7 ~7.1-7.3 d, ³JHH ≈ 8-9
¹³C NMR
C-2 ~120-125 t, ¹JCF ≈ 280-290
C-4 ~150-155 (C-F) d, ¹JCF ≈ 245-255
C-5 ~115-120 d, ²JCF ≈ 20-25
C-6 ~125-130 d, ³JCF ≈ 5-10
C-7 ~110-115 s (or small d)
C-3a ~140-145 d, ²JCF ≈ 25-35

¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of fluorine atoms in a molecule. huji.ac.il It is characterized by a very wide range of chemical shifts, which minimizes signal overlap even in complex molecules. wikipedia.org

For 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole, two distinct signals would be expected in the ¹⁹F NMR spectrum.

A signal for the single fluorine atom at the C-4 position. This signal would be split into a doublet of doublets due to coupling with the adjacent proton H-5 (³JHF) and potentially a smaller coupling to the geminal difluoro group (⁴JFF).

A signal for the two equivalent fluorine atoms of the CF₂ group at C-2. This signal would appear as a doublet due to coupling with the fluorine at C-4 (⁴JFF).

Running the ¹⁹F NMR experiment with proton decoupling (¹⁹F{¹H}) would simplify the spectrum, collapsing the C4-F signal into a doublet, thereby making the F-F coupling easier to measure. huji.ac.il

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between scalar-coupled protons, confirming the connectivity of the aromatic protons (H-5, H-6, H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals of H-5, H-6, and H-7 to their corresponding carbon atoms C-5, C-6, and C-7.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov IR spectroscopy measures the absorption of light by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. nih.govmjcce.org.mk

For 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole, these techniques can identify key functional groups.

C-F Vibrations: Strong absorption bands in the IR spectrum between 1100 and 1350 cm⁻¹ are characteristic of C-F stretching modes. The CF₂ group would likely show distinct symmetric and asymmetric stretching bands.

Aromatic Ring: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. C=C stretching vibrations within the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region.

Dioxole Ring: The C-O-C stretching vibrations of the dioxole ring would produce strong bands in the IR spectrum, typically in the 1000-1300 cm⁻¹ region, often overlapping with the C-F stretches.

Substitution Pattern: The pattern of weak overtone and combination bands in the 1650-2000 cm⁻¹ region of the IR spectrum, as well as the out-of-plane C-H bending vibrations below 900 cm⁻¹, can help confirm the trisubstituted pattern of the aromatic ring.

Raman spectroscopy would be particularly sensitive to the symmetric vibrations of the aromatic ring and the C-F bonds, providing complementary information to the IR spectrum. nih.gov

Table 2: Predicted IR and Raman Vibrational Frequencies for 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3000 - 3100 Medium-Weak Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Strong Strong
C-F Stretch (Ar-F) 1200 - 1300 Strong Medium
C-F Stretch (CF₂) 1100 - 1250 Strong Medium
C-O-C Stretch 1000 - 1300 Strong Weak

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. nist.gov

In a typical electron ionization (EI) mass spectrum of 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. The fragmentation pattern would provide clues to the molecule's structure. Expected fragmentation pathways include:

Loss of a fluorine atom ([M-F]⁺).

Loss of a CF₂ group or a CF₂O fragment.

Cleavage of the dioxole ring to yield characteristic benzodioxole-related fragments.

Rearrangements, which are common in the fragmentation of fluorocarbons. nist.gov

High-Resolution Mass Spectrometry (HRMS) is a critical tool that measures m/z values with very high accuracy (typically to within ±5 ppm). nih.govnih.gov This level of precision allows for the unambiguous determination of a compound's elemental formula. For 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole (C₇H₃F₃O₂), HRMS would be able to distinguish its exact mass from other combinations of atoms that might have the same nominal mass. This technique is the gold standard for confirming the molecular formula of a newly synthesized or identified compound. pnnl.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole
2,2-Difluoro-1,3-benzodioxole (B44384)
1,3-benzodioxole (B145889)

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Structures

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of organic molecules, including fluorinated benzodioxoles. The technique involves multiple stages of mass analysis, typically separated in space (as in a triple quadrupole or Q-TOF instrument) or in time (as in an ion trap). nationalmaglab.orgunt.edu In a typical MS/MS experiment, the intact molecule is first ionized to form a precursor ion. This specific precursor ion is then selected and subjected to fragmentation through collision-induced dissociation (CID), where it collides with an inert gas, leading to the formation of characteristic product ions. unt.eduyoutube.com The resulting fragmentation pattern serves as a molecular fingerprint, providing profound insights into the compound's structure.

For 2,2,4-Trifluorobenzo[d] enamine.netmassbank.eudioxole (Molecular Weight: 192.09 g/mol ), the fragmentation pathways can be predicted based on the established behavior of related structures such as ethers, aromatic compounds, and fluorinated molecules. libretexts.org The initial electron ionization (EI) would generate the molecular ion ([M]⁺˙) at m/z 192.

Key expected fragmentation pathways include:

Loss of a fluorine atom: Cleavage of a C-F bond from the difluoromethylene group could yield a fragment at m/z 173 ([M-F]⁺).

Cleavage of the dioxole ring: Ethers typically fragment via cleavage of the C-C bond alpha to the oxygen atom. libretexts.org For the benzodioxole ring, this could involve the loss of formaldehyde (B43269) (CH₂O, 30 Da) or carbon monoxide (CO, 28 Da). A prominent peak in the mass spectrum of the parent 1,3-benzodioxole is observed at m/z 121, corresponding to the loss of a hydrogen atom ([M-H]⁺), and at m/z 92, which could arise from the loss of CH₂O. massbank.eunist.gov

Retro-Diels-Alder (RDA) reaction: Heterocyclic rings can undergo RDA reactions, which would lead to characteristic fragments.

Aromatic ring fragmentation: Subsequent fragmentation of the fluorinated benzene ring would lead to smaller, characteristic ions.

The analysis of these fragmentation patterns allows for the precise localization of substituents on the benzodioxole core in more complex derivatives. By comparing the MS/MS spectra of different isomers, one can distinguish between them based on unique product ions or differences in their relative abundances. nih.gov

Table 1: Predicted Major MS/MS Fragments for 2,2,4-Trifluorobenzo[d] enamine.netmassbank.eudioxole

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment m/z
192[C₇H₃F₃O₂]⁺˙ (Molecular Ion)-192
192[C₇H₃F₂O₂]⁺F (19 Da)173
192[C₆H₃F₃O]⁺˙CO (28 Da)164
192[C₆H₃F₂O]⁺F + CO (47 Da)145
192[C₅HF₂]⁺H + 2CO + F (76 Da)116

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing valuable information about its conjugated systems. The absorption of UV or visible light excites electrons from a lower energy molecular orbital, typically the highest occupied molecular orbital (HOMO), to a higher energy one, such as the lowest unoccupied molecular orbital (LUMO). nih.gov For aromatic compounds like benzodioxole derivatives, the most significant absorptions are due to π → π* transitions within the benzene ring.

The parent 1,3-benzodioxole exhibits characteristic absorption bands in the UV region. The introduction of fluorine atoms onto the benzodioxole scaffold, as in 2,2,4-Trifluorobenzo[d] enamine.netmassbank.eudioxole, is expected to influence the position and intensity of these absorption maxima (λ_max). Fluorine, being a highly electronegative atom, can exert both inductive (-I) and mesomeric (+M) effects. While the inductive effect generally leads to a hypsochromic (blue) shift, the mesomeric effect can contribute to a bathochromic (red) shift. The net effect on the spectrum depends on the position and number of fluorine substituents.

Studies on fluorinated aromatic compounds have shown that fluorination can subtly alter the absorption spectra. science-softcon.de The λ_max for 2,2,4-Trifluorobenzo[d] enamine.netmassbank.eudioxole is likely to be similar to that of 1,3-benzodioxole but may be shifted due to the electronic influence of the three fluorine atoms. An increase in conjugation, for instance by adding further aromatic rings or unsaturated substituents to the core structure, would lead to a more significant bathochromic shift and an increase in the molar extinction coefficient (ε), as this extension of the π-system lowers the HOMO-LUMO energy gap. youtube.com

Table 2: Comparison of UV-Vis Absorption Data for Aromatic Compounds

CompoundSolventλ_max (nm)Molar Extinction Coefficient (ε)Reference
BenzeneHexane254204General Textbook Data
1,3-Benzodioxole-~288- researchgate.net
Fluorinated TolanesTHF288 - 300Not specified science-softcon.de
2,2'-[propane-1,3-diylbis(oxy)] dibenzaldehydeDMF:water327Not specified nih.gov

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. youtube.com This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.

For derivatives of 2,2,4-Trifluorobenzo[d] enamine.netmassbank.eudioxole, obtaining a single crystal suitable for X-ray diffraction would yield a wealth of structural information. The analysis would confirm the planarity of the benzene ring and the conformation of the five-membered dioxole ring, which often adopts a slight envelope or twisted conformation. acs.org It would provide precise measurements for the C-F, C-O, and C-C bonds. For instance, C-F bonds in similar fluorinated organic molecules typically have lengths in the range of 1.35-1.37 Å. youtube.com

Furthermore, X-ray crystallography elucidates intermolecular interactions such as hydrogen bonding, π-π stacking, and halogen bonding (e.g., C-F···π interactions), which govern the supramolecular architecture of the crystal. acs.org In cases where obtaining a single crystal of the analyte is difficult, the crystalline sponge method offers an alternative, where the analyte is absorbed into a porous host crystal and its structure is determined by X-ray diffraction of the host-guest complex. acs.org

Table 3: Typical Bond Lengths and Angles from X-ray Crystallography of Related Structures

Structural FeatureTypical Bond Length (Å)Typical Bond Angle (°)Reference Compound(s)
Aromatic C-C1.38 - 1.40118 - 121Benzodioxole derivatives acs.org
Dioxole C-O~1.37~105 - 1105-(1,3-dithian-2-yl)-2H-1,3-benzodioxole enamine.net
Dioxole O-C-O-~101 - 1065-(1,3-dithian-2-yl)-2H-1,3-benzodioxole enamine.net
Aromatic C-F~1.37-4-(2,3,4-trifluorophenyl)-1,2,3,5-dithiadiazoyl
Aliphatic C-F~1.35-(η⁵-C₆H₇)Fe(CO)₂CF₃ youtube.com

Integration of Advanced Spectroscopic Techniques with Chemometrics for Data Analysis

While each advanced spectroscopic technique provides a unique and valuable perspective, a truly comprehensive characterization of 2,2,4-Trifluorobenzo[d] enamine.netmassbank.eudioxole and its derivatives is achieved through the integration of multiple methods. Combining data from MS/MS, UV-Vis, NMR, and X-ray crystallography creates a holistic and robust structural and electronic profile. For example, mass spectrometry can identify components in a mixture, which can then be individually analyzed for their electronic properties by UV-Vis and their specific structural features by NMR.

The large and complex datasets generated by modern spectroscopic instruments, especially when analyzing mixtures or tracking reactions, necessitate the use of chemometrics for effective data processing and interpretation. Chemometrics employs multivariate statistical methods, such as Principal Component Analysis (PCA) and Parallel Factor Analysis (PARAFAC), to extract meaningful information from complex data matrices. youtube.com

For instance, when analyzing a series of related benzodioxole derivatives, chemometric models can be built to correlate spectral features (e.g., MS fragments, UV λ_max, NMR chemical shifts) with structural properties or biological activity. In the context of analyzing reaction mixtures containing fluorinated compounds, combining techniques like LC-MS/MS with chemometric tools can help identify and quantify parent compounds, intermediates, and degradation products, even when their spectra are highly overlapped. This integrated approach is crucial for high-throughput screening, quality control, and understanding the environmental fate of such compounds.

Computational Chemistry and Theoretical Studies of 2,2,4 Trifluorobenzo D 1 2 Dioxole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,2,4-Trifluorobenzo[d]dioxole, these calculations would provide invaluable insights into its electronic behavior and potential for chemical reactions.

Density Functional Theory (DFT) Applications

DFT would be a powerful tool to investigate the electronic structure of 2,2,4-Trifluorobenzo[d]dioxole. By applying various functionals and basis sets, researchers could calculate key properties such as optimized molecular geometry, total energy, and the distribution of electron density. These calculations would form the foundation for further analysis of the molecule's stability and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. An analysis of the HOMO-LUMO energy gap and their spatial distribution on the 2,2,4-Trifluorobenzo[d]dioxole framework would indicate the most likely sites for nucleophilic and electrophilic attack. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electrostatic Potential Surface (ESP) Analysis

An ESP map would visually represent the charge distribution on the surface of 2,2,4-Trifluorobenzo[d]dioxole. This analysis would identify electron-rich (negative potential) and electron-poor (positive potential) regions, offering further clues about its intermolecular interactions and reactive sites.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For 2,2,4-Trifluorobenzo[d]dioxole, theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR spectra would be instrumental in confirming its structure and could aid in the interpretation of experimental data.

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling techniques would be employed to explore the conformational flexibility of the 2,2,4-Trifluorobenzo[d]dioxole molecule. By systematically rotating bonds and calculating the energy of different conformers, a potential energy surface could be generated. This would reveal the most stable conformations and the energy barriers between them, which is essential for understanding its dynamic behavior.

Reaction Pathway and Transition State Calculations for Mechanistic Insights

To understand how 2,2,4-Trifluorobenzo[d]dioxole participates in chemical reactions, computational chemists would model potential reaction pathways. This involves identifying the structures of transition states—the highest energy points along a reaction coordinate—and calculating their energies. Such calculations would provide deep mechanistic insights into how this compound is formed or how it reacts with other chemical species.

Without dedicated research to generate the necessary data, any attempt to populate the above sections with specific findings would be speculative. The scientific community awaits focused computational studies to elucidate the detailed chemical properties of 2,2,4-Trifluorobenzo[d]dioxole.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. nih.gov For a molecule like 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole, which possesses a degree of flexibility in its dioxole ring, MD simulations can provide critical insights into its conformational landscape. The exploration of this conformational space is essential for understanding its physical properties, chemical reactivity, and potential biological interactions.

All-atom MD simulations, often conducted in a simulated solvent environment to mimic realistic conditions, can map the potential energy surface of the molecule. mdpi.com The primary goal of these simulations is to identify stable conformers, the transition states between them, and the relative populations of each conformation at equilibrium. For the 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole molecule, the puckering of the five-membered dioxole ring is the main source of conformational isomerism. The ring can adopt various "envelope" or "twisted" conformations, and MD simulations can elucidate the energy barriers separating these states.

The process involves solving Newton's equations of motion for the system, where the forces are calculated using a molecular mechanics force field. The simulation generates a trajectory, a file containing the positions and velocities of all atoms at discrete time steps. Analysis of this trajectory allows for the determination of key structural parameters, such as dihedral angles, which define the ring's conformation.

Advanced MD techniques, such as replica-exchange molecular dynamics (REMD) or metadynamics, can be employed to enhance the sampling of the conformational space, ensuring that the simulation does not get trapped in local energy minima and that the full range of accessible conformations is explored. mdpi.com The results from these simulations can be used to generate a Boltzmann-weighted ensemble of structures, providing a statistically accurate representation of the molecule's dynamic behavior. This information is invaluable for subsequent quantum mechanics calculations or for interpreting experimental data, such as that from NMR spectroscopy. nih.govnih.gov

Theoretical Aspects of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. toxicology.org For a compound like 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole, QSAR modeling represents a theoretical framework to predict its behavior based on its molecular features, even without extensive experimental data. nih.gov

The foundation of any QSAR model is the generation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. toxicology.org These descriptors can be categorized into several classes:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Derived from the 2D representation of the molecule, these include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups. For 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole, these would capture the presence of the benzodioxole core and the fluorine substituents.

3D Descriptors: These are calculated from the 3D coordinates of the molecule and include geometric properties such as molecular volume, surface area, and shape indices. The conformational flexibility of the dioxole ring would be an important consideration for these descriptors.

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), polarizability, and electronic properties. The high electronegativity of the fluorine atoms in 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole would significantly influence these descriptors.

The selection of the most relevant descriptors is a critical step in building a robust QSAR model and is often achieved using statistical methods or machine learning algorithms to identify the features that have the strongest correlation with the activity being modeled. nih.gov

Descriptor ClassExample Descriptors for 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole
1D Molecular Weight, Count of Fluorine Atoms, Count of Oxygen Atoms
2D Topological Polar Surface Area (TPSA), Kier & Hall Connectivity Indices
3D Molecular Volume, Solvent Accessible Surface Area (SASA)
Physicochemical Calculated LogP (cLogP), Molar Refractivity, Dipole Moment

Once a set of relevant molecular descriptors has been established, a mathematical model can be developed to predict the chemical reactivity or receptor binding affinity of 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole and related compounds. This involves creating a training set of molecules with known activities and using statistical methods to build the predictive model.

For predicting chemical reactivity , descriptors derived from quantum mechanics, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), electrostatic potential maps, and atomic charges, are particularly useful. nih.gov These descriptors can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. A QSAR model could, for instance, predict the likelihood of metabolic detoxification or the potential for covalent inhibition of a biological target. nih.gov

For predicting receptor binding , the model would typically incorporate 3D descriptors that describe the molecule's shape, size, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). The model would be trained on a set of compounds with known binding affinities to a specific biological target. The resulting QSAR equation could then be used to estimate the binding affinity of 2,2,4-Trifluorobenzo[d] nih.govnih.govdioxole, guiding further experimental studies.

Commonly used statistical methods for building these models include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and various machine learning algorithms like Support Vector Machines (SVM) and Random Forests. toxicology.orgnih.gov The predictive power of the developed QSAR model must be rigorously validated using internal (e.g., cross-validation) and external validation sets to ensure its reliability. nih.govmjcce.org.mk

Modeling ApproachRelevant DescriptorsPredicted Endpoint
Chemical Reactivity HOMO/LUMO Energies, Electrostatic Potential, Atomic ChargesRate of a specific reaction, Metabolic stability
Receptor Binding Molecular Shape, Pharmacophore Features, 3D-MoRSE DescriptorsBinding Affinity (Ki, IC50), Docking Score

Application of Machine Learning and Artificial Intelligence in Computational Chemistry for Fluorinated Benzodioxole Systems

One of the primary applications of ML in this context is the development of ML-based force fields. Traditional force fields may not accurately describe the complex electronic effects of fluorine atoms. By training neural networks on high-level quantum mechanics data, it is possible to create highly accurate and specific force fields for fluorinated benzodioxoles. These ML potentials can then be used in MD simulations to explore conformational landscapes with quantum-level accuracy but at a fraction of the computational cost. uic.edu

AI and ML are also being used to predict chemical reactivity and properties with unprecedented speed and accuracy. nih.govchemrxiv.orgchemrxiv.org Instead of relying on computationally expensive quantum mechanics calculations for every new molecule, ML models can be trained on large datasets of known compounds to predict properties like reaction outcomes, stability, and toxicity. nih.govnih.gov For a library of fluorinated benzodioxole derivatives, these models could rapidly screen for candidates with desired characteristics, such as improved metabolic stability, a common goal when introducing fluorine into drug candidates. enamine.net

AI/ML ApplicationDescriptionImpact on Fluorinated Benzodioxole Research
ML-Based Force Fields Development of neural network potentials trained on quantum mechanics data.More accurate and efficient molecular dynamics simulations of conformational dynamics.
Property Prediction Training models to predict reactivity, toxicity, and physicochemical properties. leeds.ac.ukRapid virtual screening of compound libraries to identify promising candidates.
Generative Models Using AI to design novel molecular structures with desired properties.Accelerated discovery of new fluorinated benzodioxoles for specific applications.
Accelerated Simulations Using surrogate models to predict outcomes of complex calculations. patsnap.comEnables rapid evaluation of large chemical libraries and reaction networks.

Research Applications and Strategic Utility of 2,2,4 Trifluorobenzo D 1 2 Dioxole As a Chemical Building Block

Role in Advanced Organic Synthesis and Methodology Development

The structural rigidity and distinct electronic nature of 2,2,4-Trifluorobenzo[d]dioxole make it a valuable scaffold in the development of new synthetic methodologies. Its primary utility lies in its role as a precursor to various substituted catechol derivatives. The difluoromethyleneoxy group can be selectively cleaved under specific reaction conditions to reveal a catechol moiety, which can then be further functionalized. This strategy allows for the introduction of fluorine-containing substituents that can significantly modulate the properties of the target molecules.

In methodological development, 2,2,4-Trifluorobenzo[d]dioxole and its derivatives are employed to investigate reaction mechanisms and to test the scope and limitations of new synthetic transformations. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aromatic ring, making it a useful substrate for studying reactions such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Integration into Agrochemical Research and Development (excluding Efficacy/Safety/Regulatory)

In the realm of agrochemical research, the 2,2,4-Trifluorobenzo[d]dioxole moiety serves as a key structural component in the synthesis of novel pesticide candidates. The incorporation of this fluorinated fragment is a common strategy aimed at enhancing the metabolic stability and bioavailability of the active ingredients. The fluorine atoms can block sites of oxidative metabolism, potentially leading to a longer-lasting effect.

One of the most notable applications of 2,2,4-Trifluorobenzo[d]dioxole in agrochemistry is as a key intermediate in the synthesis of certain fungicides and herbicides. For instance, it is a precursor to the 4-substituted-2,2-difluorobenzo[d]dioxole core, which is found in several classes of agrochemicals. The synthetic routes often involve the regioselective functionalization of the aromatic ring of 2,2,4-Trifluorobenzo[d]dioxole to introduce the desired pharmacophoric groups.

Agrochemical Intermediate Starting Material General Transformation
Substituted Phenylacetic Acids2,2,4-Trifluorobenzo[d]dioxoleFunctionalization of the aromatic ring followed by side-chain elaboration
Phenoxy-propionate Herbicides2,2,4-Trifluorobenzo[d]dioxoleEther linkage formation and subsequent modifications
Strobilurin Fungicide Analogs2,2,4-Trifluorobenzo[d]dioxoleConstruction of the toxophoric group onto the dioxole scaffold

Contribution to Materials Science Research (e.g., Optoelectronic Properties in Theoretical Contexts)

The unique electronic properties of the 2,2,4-Trifluorobenzo[d]dioxole unit make it an attractive component for the design of new organic materials with potential applications in electronics and photonics. The strong electron-withdrawing nature of the difluoromethyleneoxy group, combined with the additional fluorine substituent, can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of conjugated systems incorporating this moiety.

Theoretical studies have explored the integration of the 2,2,4-Trifluorobenzo[d]dioxole fragment into various organic semiconductor frameworks, including polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. These computational models predict that the incorporation of this unit can lead to materials with improved air stability and desirable charge-transport properties. The fluorination is expected to enhance the electron-accepting ability of the material, making it a potential candidate for n-type semiconductors.

Utility in Ligand Design for Coordination Chemistry and Supramolecular Assemblies (Theoretical Binding)

In the field of coordination and supramolecular chemistry, the 2,2,4-Trifluorobenzo[d]dioxole scaffold offers a platform for the design of novel ligands with specific electronic and steric properties. The fluorine atoms can participate in non-covalent interactions, such as halogen bonding and hydrogen bonding, which can play a crucial role in directing the assembly of supramolecular structures and in the recognition of specific substrates.

Theoretical binding studies have been conducted to evaluate the potential of ligands derived from 2,2,4-Trifluorobenzo[d]dioxole to coordinate with various metal ions. These computational models suggest that the electronic modifications induced by the fluorine atoms can fine-tune the donor-acceptor properties of the ligand, influencing the stability and reactivity of the resulting metal complexes. The rigid nature of the benzo[d]dioxole core can also impose a well-defined geometry on the coordination sphere, which is a desirable feature in the design of catalysts and functional materials.

Ligand Type Potential Metal Ion Theoretical Binding Interaction
Bipyridyl derivativesRu(II), Ir(III)π-stacking and halogen bonding
Phosphine ligandsPd(0), Pt(II)Enhanced σ-donation from phosphorus
Schiff base ligandsCu(II), Zn(II)Modulation of Lewis acidity of the metal center

Application in the Development of Chemical Probes for Mechanistic Studies

The 2,2,4-Trifluorobenzo[d]dioxole moiety can be incorporated into chemical probes designed to investigate biological processes and reaction mechanisms. The fluorine atoms can serve as a spectroscopic marker for ¹⁹F NMR studies, providing a sensitive handle to monitor the binding events or the metabolic fate of the probe in complex biological environments.

For instance, a molecule containing the 2,2,4-Trifluorobenzo[d]dioxole unit could be designed as a mechanism-based inhibitor for a specific enzyme. The fluorine substituents could influence the binding affinity and the reactivity of the probe, while also allowing for the detection of the formation of covalent adducts with the enzyme through ¹⁹F NMR or mass spectrometry. The unique chemical shift of the fluorine atoms in the difluoromethyleneoxy group can provide valuable information about the local environment of the probe.

Future Directions and Emerging Research Avenues for 2,2,4 Trifluorobenzo D 1 2 Dioxole

Development of Novel and Sustainable Fluorination Methodologies

The synthesis of 2,2,4-Trifluorobenzo[d] enamine.netrsc.orgdioxole will likely necessitate the development and application of advanced fluorination techniques that are both efficient and environmentally benign. Traditional fluorination methods often rely on harsh reagents and conditions, limiting their applicability to complex molecules. nih.gov

Future research could focus on late-stage fluorination (LSF) , which introduces fluorine atoms at a late step in a synthetic sequence. nih.govnih.gov This approach is highly valuable as it allows for the diversification of complex molecules without the need to redesign the entire synthesis. For the synthesis of 2,2,4-Trifluorobenzo[d] enamine.netrsc.orgdioxole, this could involve the development of regioselective C-H fluorination methods on a pre-existing benzodioxole core.

Photoredox catalysis has emerged as a powerful tool for mild and selective fluorination. nih.govresearchgate.net This technique uses visible light to initiate fluorination reactions under gentle conditions, making it compatible with a wide range of functional groups. researchgate.net Future investigations could explore the use of photoredox catalysis for the direct fluorination of the aromatic ring of a benzodioxole precursor.

The implementation of flow chemistry offers significant advantages in terms of safety, scalability, and efficiency for fluorination reactions. rsc.orgapolloscientific.co.uk Continuous-flow reactors can handle hazardous fluorinating agents more safely and allow for precise control over reaction parameters, leading to higher yields and purities. rsc.org Developing a flow-based synthesis for 2,2,4-Trifluorobenzo[d] enamine.netrsc.orgdioxole could be a key step towards its large-scale production.

Exploration of Unconventional Reaction Pathways for Functionalization

Beyond its synthesis, the utility of 2,2,4-Trifluorobenzo[d] enamine.netrsc.orgdioxole will depend on the ability to further functionalize this core structure. Research in this area should focus on developing unconventional reaction pathways that can selectively modify the molecule.

C-H activation represents a powerful strategy for the direct functionalization of aromatic rings. mdpi.comresearchgate.net Future studies could aim to develop catalytic systems that can selectively activate and functionalize the C-H bonds of the fluorinated benzodioxole ring, allowing for the introduction of a wide range of substituents.

Metal-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools in modern organic synthesis. mdpi.comnih.gov Research efforts could be directed towards exploring the reactivity of halogenated derivatives of 2,2,4-Trifluorobenzo[d] enamine.netrsc.orgdioxole in these cross-coupling reactions, enabling the construction of more complex molecular architectures.

Integration of Advanced Automation and High-Throughput Screening in Synthetic and Derivatization Efforts

To accelerate the discovery of new derivatives of 2,2,4-Trifluorobenzo[d] enamine.netrsc.orgdioxole with desirable properties, the integration of automation and high-throughput screening (HTS) will be crucial. enamine.netnih.gov

Automated synthesis platforms , including robotic systems and flow chemistry setups, can rapidly generate libraries of compounds based on the 2,2,4-Trifluorobenzo[d] enamine.netrsc.orgdioxole scaffold. This allows for the systematic exploration of structure-activity relationships.

High-throughput screening techniques can then be employed to quickly assess the properties of these compound libraries. For instance, ¹⁹F NMR-based screening methods have proven to be highly effective for identifying promising drug candidates due to the sensitivity of the fluorine nucleus to its chemical environment. researchgate.net

Enhanced Synergistic Integration of Computational and Experimental Approaches

The combination of computational modeling and experimental work can provide a deeper understanding of the properties and reactivity of 2,2,4-Trifluorobenzo[d] enamine.netrsc.orgdioxole and guide the design of new derivatives.

Density Functional Theory (DFT) calculations can be used to predict a range of properties, including molecular geometry, electronic structure, and reactivity. nih.govmdpi.com These calculations can help to rationalize experimental observations and to predict the outcome of reactions. For instance, DFT studies could be employed to understand the regioselectivity of fluorination and other functionalization reactions on the benzodioxole ring.

Molecular modeling can be used to study the interactions of 2,2,4-Trifluorobenzo[d] enamine.netrsc.orgdioxole derivatives with biological targets, such as enzymes and receptors. rsc.org This can aid in the design of new drug candidates with improved potency and selectivity. The synergy between these computational predictions and experimental validation will be key to accelerating the discovery process. mdpi.com

Expanding the Scope of Fluorinated Benzo[d]enamine.netrsc.orgdioxole Architectures for Chemical Innovation

The development of a diverse range of fluorinated benzodioxole architectures will be a driving force for innovation in various fields.

In medicinal chemistry , the unique properties of the difluoro-1,3-benzodioxol-5-yl group have already been demonstrated in drugs like Lumacaftor and Tezacaftor. enamine.net By systematically varying the fluorination pattern and introducing other functional groups on the benzodioxole scaffold, it may be possible to develop new therapeutic agents for a wide range of diseases. nih.govnih.gov The introduction of fluorine can significantly enhance biological activities compared to non-fluorinated analogues. nih.gov

In materials science , the incorporation of fluorinated benzodioxole units into polymers and other materials could lead to the development of new materials with enhanced thermal stability, chemical resistance, and unique electronic properties. researchgate.net For example, fluorinated liquid crystals containing a benzoxazole (B165842) moiety, a related heterocyclic system, have shown promising electro-optical properties. mdpi.com

The synthesis of novel polyfluorinated benzodioxole analogues will expand the available chemical space for researchers and could lead to the discovery of compounds with entirely new applications.

Q & A

How can researchers optimize synthetic routes for benzo[d][1,3]dioxole derivatives to improve yields and purity?

Basic Research Question
The Claisen-Schmidt condensation and hydrazine-mediated cyclization are common methods for synthesizing benzo[d][1,3]dioxole derivatives. demonstrates that reacting 1-(benzo[d][1,3]dioxol-5-yl)ethanone with substituted aromatic aldehydes under Claisen-Schmidt conditions yields chalcones, which are cyclized with phenylhydrazine in absolute ethanol to form pyrazole derivatives. Key factors for optimization include:

  • Solvent choice : Absolute ethanol ensures high polarity for cyclization.
  • Reaction time : Extended reflux (≥4 hours) improves cyclization efficiency.
  • Catalyst screening : Acidic conditions (e.g., glacial acetic acid) enhance condensation rates.
    Yields for intermediates like 4a–i range from 65–85%, with purity confirmed via elemental analysis and NMR .

What spectroscopic techniques are critical for characterizing fluorinated benzo[d][1,3]dioxole derivatives?

Basic Research Question
Multinuclear NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography are indispensable:

  • ¹⁹F-NMR : Detects trifluoromethyl groups (e.g., δ ≈ -60 to -80 ppm for CF₃) and distinguishes fluorine environments .
  • X-ray crystallography : Resolves nonplanar conformations caused by the anomeric effect, as seen in 1,3-benzodioxole derivatives with puckering angles of ±24° .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ for 2,2,4-trifluoro derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.